5-溴-2-氯-3-甲氧基苯甲酸

描述

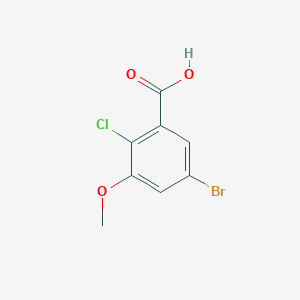

5-Bromo-2-chloro-3-methoxybenzoic acid is a benzoic acid derivative . It is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The preparation method of 5-bromo-2-chlorobenzoic acid takes 2-chlorobenzoic acid as a raw material. A monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . This method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-3-methoxybenzoic acid is C7H4BrClO2 . Its average mass is 235.462 Da and its monoisotopic mass is 233.908310 Da .Chemical Reactions Analysis

5-Bromo-2-chloro-3-methoxybenzoic acid is suitable for use in the syntheses of various derivatives . It may be used in the synthesis of substituted aminobenzacridines .Physical And Chemical Properties Analysis

5-Bromo-2-chloro-3-methoxybenzoic acid is a solid compound . Its melting point is between 118-122 °C .科学研究应用

合成前体和化学反应5-溴-2-氯-3-甲氧基苯甲酸在复杂有机化合物的合成中用作一种多用途的前体。例如,与 5-溴-2-氯-3-甲氧基苯甲酸的化学结构相关的溴代三卤甲烯酮被用于通过环缩合反应生成各种吡唑。这些反应产生诸如 3-乙氧基甲基-5-三氟甲基-1H-吡唑之类的产物,表明该化合物在合成具有潜在生物活性的杂环化合物中的效用 (Martins 等人,2013)。

卤素键合和分子结构甲氧基取代基对卤素键合的影响,特别是 Br...Br II 型相互作用,已在类似于 5-溴-2-氯-3-甲氧基苯甲酸的结构中得到探索。研究表明,这些取代基显着影响卤素键的强度和特性,影响卤代有机化合物的晶体结构和潜在的反应性 (Raffo 等人,2016)。

天然产物衍生物和生物活性在天然来源中已鉴定出与 5-溴-2-氯-3-甲氧基苯甲酸结构相关的化合物,例如红藻海松。这些溴酚衍生物表现出一系列生物活性,突出了 5-溴-2-氯-3-甲氧基苯甲酸及其衍生物在生物活性化合物研究中的潜力 (Zhao 等人,2004)。

环境和分析化学对水处理过程中溴代消毒副产物 (Br-DBP) 的研究已鉴定出与 5-溴-2-氯-3-甲氧基苯甲酸结构相似的化合物。了解此类溴代化合物在氯化供水中的形成、行为和分解,有助于了解环境污染以及监测和减轻潜在有害消毒副产物的方法 (Zhai & Zhang,2011)。

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-2-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMDUOAPPRKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

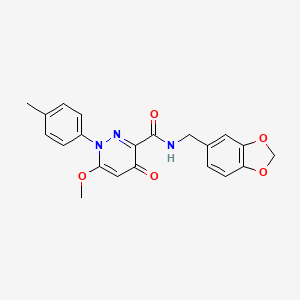

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)

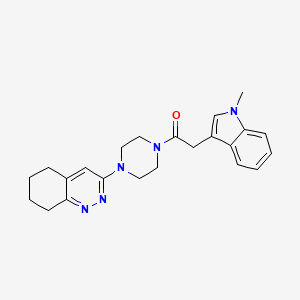

![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)

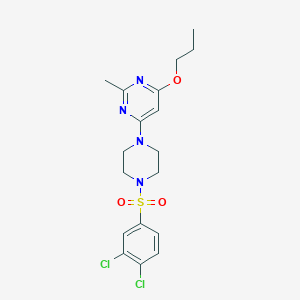

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)

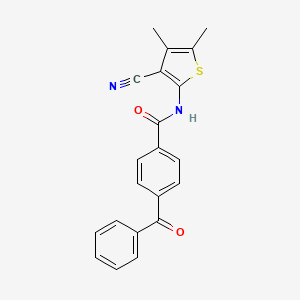

![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)